molecular formula C10H10O B14303787 3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-8-one CAS No. 114440-21-0

3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-8-one

Cat. No.: B14303787
CAS No.: 114440-21-0
M. Wt: 146.19 g/mol
InChI Key: MCMMLGNEUXFJPF-UHFFFAOYSA-N
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Description

3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-8-one is an organic compound with the molecular formula C10H10O. It is a bicyclic structure that includes a methano bridge, making it a unique and interesting compound in organic chemistry. This compound is known for its stability and reactivity, which makes it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-8-one typically involves the Diels-Alder reaction, a well-known method in organic chemistry. This reaction involves the cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-8-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-8-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s reactivity makes it useful in biochemical assays and studies involving enzyme interactions.

    Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological pathways and its potential as a drug precursor.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-8-one exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-8-one apart is its unique methano bridge, which imparts distinct stability and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Properties

CAS No.

114440-21-0

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

tricyclo[5.2.1.02,6]deca-3,8-dien-10-one

InChI

InChI=1S/C10H10O/c11-10-8-4-5-9(10)7-3-1-2-6(7)8/h1-2,4-9H,3H2

InChI Key

MCMMLGNEUXFJPF-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C3C=CC2C3=O

Origin of Product

United States

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